molecular formula C24H26N4O3S B1193724 VHL-HIF1α Inhibitor-TG0

VHL-HIF1α Inhibitor-TG0

Cat. No. B1193724
M. Wt: 450.56
InChI Key: AFUSGLDYQSDIEU-NQIIRXRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VHL-HIF1α Inhibitor-TG0 is the first sub-micromolar inhibitor of the VHL-HIF1α interaction.

Scientific Research Applications

1. Clear Cell Renal Carcinoma

VHL-HIF1α inhibitors, such as TG0, have significant implications in clear cell renal carcinoma. The inactivation of the VHL tumor suppressor protein leads to deregulation of HIF2α, which is a driving force in VHL-defective clear cell renal carcinomas. HIF2α inhibitors, or drugs targeting its downstream targets, are in clinical testing for treating this disease (Shen & Kaelin, 2013).

2. Hypoxia-inducible Factor Sensitivity

VHL-HIF1α inhibitors play a crucial role in determining sensitivity to inhibitors of mammalian target of rapamycin (mTOR) in kidney cancer. The loss of VHL gene function sensitizes kidney cancer cells to mTOR inhibitors, which correlates with a block in the translation of mRNA encoding HIF1A (Thomas et al., 2006).

3. Congenital Chuvash Polycythemia

Research has identified a link between VHL-HIF1α and congenital Chuvash polycythemia. A mutation in VHL impairs the interaction with HIF1α, leading to increased expression of downstream target genes, including EPO and VEGF. This mutation results in phenotypes characteristic of congenital Chuvash polycythemia (Ang et al., 2002).

4. Tumor Development and Inflammation

VHL-HIF1α inhibitors influence tumor development and inflammation in clear cell renal cell carcinoma. HIF-1α regulates glycolysis, while HIF-2α regulates lipoprotein metabolism, ribosome biogenesis, and transcriptional activities related to E2F and MYC. Alterations in the balance of HIF-1α and HIF-2α activities affect different aspects of renal cell carcinoma biology and disease aggressiveness (Hoefflin et al., 2020).

5. Small-Molecule Inhibitors

The development of small-molecule inhibitors targeting the interaction between VHL and HIF1α represents a significant advancement. These inhibitors disrupt protein-protein interactions and are involved in oxygen sensing, highlighting their potential in therapeutic applications (Buckley et al., 2012).

6. Ovarian Cancer Cell Aggressiveness

VHL inactivation leads to increased ovarian cancer cell aggressiveness through the HIF1α/miR-210/VMP1 signaling pathway. The loss of VHL stimulates cancer cell migration by stabilizing HIF-1α and upregulating miR-210, demonstrating the pathway's role in ovarian cancer aggressiveness (Liu et al., 2014).

properties

Product Name

VHL-HIF1α Inhibitor-TG0

Molecular Formula

C24H26N4O3S

Molecular Weight

450.56

IUPAC Name

(2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H26N4O3S/c1-14-19(4-3-5-20(14)25)24(31)28-12-18(29)10-21(28)23(30)26-11-16-6-8-17(9-7-16)22-15(2)27-13-32-22/h3-9,13,18,21,29H,10-12,25H2,1-2H3,(H,26,30)/t18-,21+/m1/s1

InChI Key

AFUSGLDYQSDIEU-NQIIRXRSSA-N

SMILES

O=C([C@H]1N(C(C2=CC=CC(N)=C2C)=O)C[C@H](O)C1)NCC3=CC=C(C4=C(C)N=CS4)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TG0;  4B9K;  VHLHIF1α Inhibitor-TG0;  VHL HIF1α Inhibitor-TG0;  VHL-HIF1α Inhibitor-TG0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VHL-HIF1α Inhibitor-TG0
Reactant of Route 2
Reactant of Route 2
VHL-HIF1α Inhibitor-TG0
Reactant of Route 3
VHL-HIF1α Inhibitor-TG0
Reactant of Route 4
Reactant of Route 4
VHL-HIF1α Inhibitor-TG0
Reactant of Route 5
Reactant of Route 5
VHL-HIF1α Inhibitor-TG0
Reactant of Route 6
VHL-HIF1α Inhibitor-TG0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.